molecular formula C24H25NO6 B11385529 methyl {9-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate

methyl {9-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate

Cat. No.: B11385529
M. Wt: 423.5 g/mol
InChI Key: RHWVFRVPUBVSCH-UHFFFAOYSA-N
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Description

METHYL 2-{9-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives This compound is characterized by its unique structure, which includes a chromeno-oxazin core fused with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{9-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic conditions.

    Introduction of the Oxazin Ring: The oxazin ring is introduced via a condensation reaction with an appropriate amine derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts alkylation reaction using 4-methoxyphenyl ethyl chloride and a Lewis acid catalyst.

    Esterification: The final step involves esterification of the resulting compound with methyl chloroacetate in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{9-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

METHYL 2-{9-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of METHYL 2-{9-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxazin ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in receptor proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{9-[2-(4-HYDROXYPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE
  • METHYL 2-{9-[2-(4-CHLOROPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE

Uniqueness

The uniqueness of METHYL 2-{9-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE lies in its methoxyphenyl group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities.

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

methyl 2-[9-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate

InChI

InChI=1S/C24H25NO6/c1-15-18-8-9-21-20(23(18)31-24(27)19(15)12-22(26)29-3)13-25(14-30-21)11-10-16-4-6-17(28-2)7-5-16/h4-9H,10-14H2,1-3H3

InChI Key

RHWVFRVPUBVSCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=C(C=C4)OC)CC(=O)OC

Origin of Product

United States

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